molecular formula C15H13N3OS2 B1677451 Optovin CAS No. 348575-88-2

Optovin

Cat. No. B1677451
CAS RN: 348575-88-2
M. Wt: 315.4 g/mol
InChI Key: YISGMOZSGOGYOU-QPEQYQDCSA-N
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Description

Optovin is a reversible photoactive TRPA1 activator . It induces light-activated nociceptive motor behavior responses with an EC50 of 2 μM . The CAS Number for Optovin is 348575-88-2 .


Molecular Structure Analysis

The molecular weight of Optovin is 315.41 . Its molecular formula is C15H13N3OS2 . The chemical name is (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .


Chemical Reactions Analysis

Optovin activates TRPA1 channels through structure-dependent photochemical reactions with redox-sensitive cysteine residues .


Physical And Chemical Properties Analysis

Optovin is an orange solid . It is soluble in DMSO . It should be stored at -20°C under desiccating conditions .

Scientific Research Applications

Optogenetics and Optopharmacology

Optovin is a significant tool in the field of optogenetics . Optogenetics is a biological technique that involves the use of light to control cells in living tissue, typically neurons, that have been genetically modified to express light-sensitive ion channels . Optovin, however, allows for the manipulation of pain sensing neurons without genetic manipulation . This strategy may be referred to as 'optopharmacology’ .

Pain Sensing and Control

Optovin acts as a light-sensitive ligand for an ion channel involved in the detection of painful sensory stimuli . This unexpected finding emerged from a behavioral screen in zebrafish and provides a tool for the remote control of pain by light . Upon illumination, optovin opens the channel, providing remote control over pain sensation .

Behavioral Studies in Zebrafish

Optovin was discovered by screening for effects of small molecules on swimming behavior of zebrafish . It was found that the startle response was minimal under control conditions but dramatic in the presence of optovin .

Study of TRPA1 Channels

Optovin acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This specificity is achieved by the interaction of a photoactivatable small molecule with a defined target protein .

Neuroactive Small Molecule Research

Optovin is a neuroactive small molecule . It can be reversibly photoactivated by violet light . Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons and recombinant human protein .

Therapeutic Intervention

Optovin enables powerful approaches for neuroscience research and therapeutic intervention . Precise control of TRPA1 channels may be useful for understanding and treating disorders such as neuropathic pain and chronic inflammation .

Mechanism of Action

Target of Action

Optovin, also known as Oprovin, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is an ion channel involved in the detection of painful sensory stimuli . This ion channel mediates the transduction of pain signals in sensory neurons .

Mode of Action

Optovin acts as a light-sensitive ligand for the TRPA1 ion channel . Upon illumination, Optovin opens the TRPA1 channel . This action provides remote control over pain sensation . The specificity of Optovin’s action is achieved by the interaction of this photoactivatable small molecule with the TRPA1 protein .

Biochemical Pathways

Optovin affects the biochemical pathways associated with pain sensation. It specifically interacts with the TRPA1 ion channel, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . By opening the TRPA1 channel upon illumination, Optovin influences the transduction of pain signals in sensory neurons .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of Optovin, including its ADME properties, would significantly impact its bioavailability and efficacy.

Result of Action

The activation of the TRPA1 channel by Optovin results in the transduction of pain signals in sensory neurons . This action allows for the manipulation of pain-sensing neurons without genetic manipulation . The behavioral effects of Optovin depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein .

Action Environment

Factors such as air quality, UV radiation, and lifestyle choices can impact the effectiveness and stability of a compound

Safety and Hazards

Optovin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGMOZSGOGYOU-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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